![molecular formula C11H15NO2 B14834006 4-Cyclopropoxy-3-ethyl-5-methoxypyridine](/img/structure/B14834006.png)
4-Cyclopropoxy-3-ethyl-5-methoxypyridine
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Overview
Description
4-Cyclopropoxy-3-ethyl-5-methoxypyridine is an organic compound with the molecular formula C11H15NO2 It is a derivative of pyridine, characterized by the presence of cyclopropoxy, ethyl, and methoxy groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-3-ethyl-5-methoxypyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Introduction of Substituents: The cyclopropoxy, ethyl, and methoxy groups are introduced through substitution reactions. For example, the methoxy group can be introduced via methylation using methyl iodide in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropoxy-3-ethyl-5-methoxypyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the substituents on the pyridine ring are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Cyclopropoxy-3-ethyl-5-methoxypyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-3-ethyl-5-methoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 3-Cyclopropoxy-4-ethyl-5-methoxypyridine
- 5-Cyclopropyl-3-methoxypyridine
- 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine
Comparison: 4-Cyclopropoxy-3-ethyl-5-methoxypyridine is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different properties in terms of solubility, stability, and interaction with molecular targets.
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
4-cyclopropyloxy-3-ethyl-5-methoxypyridine |
InChI |
InChI=1S/C11H15NO2/c1-3-8-6-12-7-10(13-2)11(8)14-9-4-5-9/h6-7,9H,3-5H2,1-2H3 |
InChI Key |
WFEWNCOYXAESTM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=CC(=C1OC2CC2)OC |
Origin of Product |
United States |
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